molecular formula C6H3Br2N3 B2621495 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine CAS No. 1227628-69-4

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine

Cat. No.: B2621495
CAS No.: 1227628-69-4
M. Wt: 276.919
InChI Key: UTAQHPPCKRKXAG-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS 1227628-69-4) is a brominated heterocyclic compound that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a pyrazolopyridine core, a scaffold recognized for its close similitude to purine bases adenine and guanine, which allows it to interact effectively with a variety of enzymatic targets . The presence of two bromine atoms at the 5 and 6 positions of the ring system makes it an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around this privileged structure . The 1H-pyrazolo[4,3-b]pyridine structure is a key scaffold in biomedical research, with documented applications in the development of tyrosine kinase inhibitors (TKI) . More broadly, pyrazolopyridine derivatives are investigated for a range of pharmacological activities, including as potential anticancer, antiviral, antifungal, and anti-inflammatory agents . The specific substitution pattern of this dibromo derivative provides researchers with a versatile handle to design and synthesize novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(2-9-11-4)10-6(3)8/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQHPPCKRKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)Br)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Dibromo 1h Pyrazolo 4,3 B Pyridine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine core typically involves two primary disconnection strategies: either forming the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or, more commonly, annulating the pyrazole ring onto a functionalized pyridine precursor. nih.govnih.gov The latter approach is often preferred and forms the basis for many synthetic routes.

Following this logic, the pyrazolo[4,3-b]pyridine system can be disconnected to reveal a substituted pyridine bearing functional groups that facilitate the formation of the fused pyrazole ring. researchgate.net A key strategic precursor identified through this analysis is a suitably substituted 2-chloropyridine, often containing a nitro group at the 3-position (e.g., 2-chloro-3-nitropyridines) to activate the ring for nucleophilic substitution and to serve as a precursor for the pyrazole's nitrogen atom. nih.govresearchgate.net

Another retrosynthetic approach considers the formation of the pyrazole ring from a 2,3-disubstituted pyridine. For instance, a 3-amino-2-methylpyridine (B1201488) derivative can be a key precursor, where the methyl and amino groups are transformed to build the pyrazole ring. rsc.org For the specific target, 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine, the retrosynthesis would necessitate starting with a pyridine ring already containing the two bromine atoms at the required positions, such as a dibrominated 2-chloro-3-nitropyridine (B167233) or a dibrominated 3-amino-2-methylpyridine.

A common route to a related compound, 6-Bromo-1H-pyrazolo[4,3-b]pyridine, utilizes 5-bromo-3-fluoropyridine-2-carbaldehyde as a key precursor, which upon reaction with hydrazine (B178648) hydrate (B1144303), cyclizes to form the pyrazolo[4,3-b]pyridine core. chemicalbook.com This highlights the importance of halogenated pyridine-2-carbaldehydes as versatile starting materials.

Table 1: Key Precursors in Pyrazolo[4,3-b]pyridine Synthesis

Precursor ClassSpecific ExampleTargeted Ring Formation
Halogenated Nitropyridines2-Chloro-3-nitropyridinePyrazole Ring Annulation
Aminomethylpyridines3-Acetamido-2-methylpyridinePyrazole Ring Annulation
Halogenated Pyridine Carbaldehydes5-Bromo-3-fluoropyridine-2-carbaldehydePyrazole Ring Annulation
Aminopyrazoles5-Amino-1-phenylpyrazolePyridine Ring Annulation

Classical Synthetic Routes to the Pyrazolo[4,3-b]pyridine Core

Classical methods for constructing the pyrazolo[4,3-b]pyridine core have historically relied on multi-step sequences involving condensation and cyclization reactions. These routes can be broadly categorized by the final ring-forming step.

Annulation of a Pyrazole Ring onto a Pyridine Core: This is a predominant strategy in the literature. nih.gov One established method involves the nitrosation of 3-acetamido-2-methylpyridines. rsc.org The resulting N-acetyl-N-nitroso intermediate undergoes rearrangement and subsequent cyclization to yield the pyrazolo[4,3-b]pyridine system. rsc.org

A more recent, yet fundamentally classical, approach starts with readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net The synthesis proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.govresearchgate.net In this process, the chlorinated pyridine reacts with a suitable nucleophile, followed by reaction with an arenediazonium salt and subsequent base-mediated cyclization to form the pyrazole ring. nih.gov

Another classical pathway involves the direct reaction of a substituted 2-pyridinecarboxaldehyde (B72084) with hydrazine. chemicalbook.comgoogle.com For example, 3,6-dichloro-2-pyridinecarboxaldehyde reacts with hydrazine hydrate to form 6-chloro-1H-pyrazolo[4,3-b]pyridine. chemicalbook.com This condensation-cyclization is a straightforward method for pyrazole ring formation.

Annulation of a Pyridine Ring onto a Pyrazole Core: While less common, this strategy is also viable. nih.gov It typically involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with reagents that can provide the remaining atoms for the pyridine ring. nih.gov Another method uses 5-aminopyrazoles, which can react with various 1,3-dielectrophiles, such as α,β-unsaturated ketones, to build the fused pyridine ring. nih.gov

Modern and Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, shorten reaction times, and avoid hazardous reagents. rasayanjournal.co.in While specific green methodologies for this compound are not extensively documented, principles applied to related heterocyclic systems are highly relevant.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.govmdpi.com The synthesis of pyrazolopyridine derivatives can be significantly expedited using microwave irradiation, particularly in cyclization and condensation steps. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing portions of all reactants, represent another key green strategy. rasayanjournal.co.in The synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogues has been achieved through a one-pot condensation of 5-aminopyrazoles, aromatic aldehydes, and pyruvic acid, showcasing the efficiency of MCRs. doaj.org

The use of environmentally benign catalysts and solvents is also a central theme. Zirconium(IV) chloride (ZrCl₄), for instance, has been employed as a low-toxicity, water-stable, and efficient Lewis acid catalyst for the synthesis of the pyrazolo[3,4-b]pyridine core. mdpi.com Such catalysts offer a greener alternative to more hazardous traditional acids. Furthermore, developing syntheses under solvent-free conditions or in aqueous media represents a significant step towards more sustainable chemical processes. rasayanjournal.co.inresearchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of complex heterocyclic systems like pyrazolo[4,3-b]pyridines. Both metal- and non-metal-based catalysts have been employed to facilitate key bond-forming reactions.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions, which are instrumental in modifying the pyrazolo[4,3-b]pyridine core. For instance, a Suzuki coupling reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), can be used to introduce aryl or heteroaryl substituents onto the pyridine ring of the scaffold. researchgate.net This allows for the late-stage functionalization of a pre-formed core, providing access to a diverse range of derivatives.

Copper Catalysis: Copper-catalyzed reactions are particularly useful for forming C-N bonds. In the synthesis of related 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, copper iodide has been used to catalyze the coupling of a 3-iodo-pyrazolo[3,4-b]pyridine intermediate with various sulfonamides. growingscience.com This methodology could be adapted for the functionalization of this compound.

Lewis Acid Catalysis: As mentioned, Lewis acids like ZrCl₄ can effectively catalyze the condensation and cyclization steps required to form the pyrazolo[3,4-b]pyridine core, offering a green and efficient option. mdpi.com

Advanced Catalytic Systems: Research into novel catalytic systems continues to provide new synthetic tools. For example, a nano-magnetic metal-organic framework (MOF) based on Fe₃O₄ has been developed as a heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions. researchgate.net Such recyclable catalysts are highly desirable from both an economic and environmental perspective.

Challenges and Optimization in Synthetic Pathways

Side reactions and unexpected rearrangements can also lower the yield and complicate purification. In the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines via a modified Japp-Klingemann reaction, an unusual C-N migration of an acetyl group was observed. nih.govresearchgate.net Understanding and controlling such rearrangements is crucial for optimizing the reaction outcome.

Furthermore, many classical syntheses suffer from low yields and require laborious purification methods, such as column chromatography, which are not ideal for large-scale production. google.com The synthesis of a pyrazolo[3,4-b]pyridine from 2-chloro-3-pyridyl formaldehyde (B43269) and hydrazine, for example, gives a modest yield of 43% and presents purification challenges, making it unfavorable for industrial synthesis. google.com

Chemical Reactivity and Functionalization of 5,6 Dibromo 1h Pyrazolo 4,3 B Pyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine core is a nuanced process due to the electronic properties of the fused ring system. The pyridine (B92270) ring is inherently electron-deficient, which generally deactivates it towards electrophilic attack. This deactivation is further intensified by the electron-withdrawing effects of the two bromine atoms. Conversely, the pyrazole (B372694) ring is an electron-rich five-membered heterocycle, making it more susceptible to electrophilic substitution compared to benzene.

However, direct electrophilic substitution on the pyridine part of the scaffold is challenging. The nitrogen atom in the pyridine ring can be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring and making reactions nearly impossible. Therefore, functionalization of the pyridine ring is more commonly achieved through other means, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions Involving Bromine Atoms

The two bromine atoms at the C5 and C6 positions of the pyridine ring are susceptible to nucleophilic substitution, a reaction characteristic of electron-deficient heteroaromatic halides. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles on the carbon atoms bearing the bromine atoms.

This reactivity allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, at these positions. The relative reactivity of the C5 and C6 positions towards nucleophilic attack can be influenced by steric and electronic factors, potentially allowing for selective substitution under carefully controlled conditions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for Bromine Replacement

The bromine atoms on the this compound scaffold serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrazolopyridine core and an aryl or vinyl group from an organoboron reagent. mdpi.comresearchgate.net This is a versatile method for synthesizing biaryl and vinyl-substituted derivatives.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the dibrominated scaffold and an alkene, leading to the synthesis of substituted alkenes. wikipedia.orgmdpi.comresearchgate.net

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the pyrazolopyridine and a terminal alkyne, providing access to alkynyl-substituted derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming a carbon-nitrogen bond between the dibrominated core and an amine, allowing for the synthesis of a wide array of amino-substituted pyrazolopyridines. chemspider.combeilstein-journals.org

The differential reactivity of the two bromine atoms can potentially be exploited to achieve selective mono- or di-substitution by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature.

Cross-Coupling ReactionReactantCatalyst/ConditionsProduct
Suzuki CouplingArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-substituted pyrazolopyridine
Heck ReactionAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-substituted pyrazolopyridine
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) cocatalyst, Base (e.g., amine)Alkynyl-substituted pyrazolopyridine
Buchwald-Hartwig AminationAminePd catalyst, Ligand (e.g., X-Phos), Base (e.g., KOt-Bu)Amino-substituted pyrazolopyridine

Metal-Catalyzed Functionalizations

Beyond the cross-coupling reactions mentioned above, other metal-catalyzed functionalizations can be employed to modify the this compound core. researchgate.netnih.gov These reactions can target both the C-Br bonds and potentially C-H bonds within the heterocyclic system.

Directed C-H functionalization, guided by a directing group, is a powerful strategy for introducing substituents at specific positions that might be otherwise difficult to access. While specific examples for this compound are not extensively documented, the principles of C-H activation and functionalization developed for other pyridines and pyrazoles could likely be adapted. beilstein-journals.org

Reactions at the Nitrogen Heteroatoms (e.g., N-alkylation, N-arylation)

The 1H-pyrazolo[4,3-b]pyridine scaffold possesses two nitrogen atoms that can potentially undergo reactions: the pyrrolic-type nitrogen in the pyrazole ring (N1) and the pyridinic nitrogen in the pyridine ring (N7).

N-alkylation and N-arylation of the Pyrazole Ring: The N1 position of the pyrazole ring is nucleophilic and can be readily alkylated or arylated under basic conditions. This allows for the introduction of a wide variety of substituents, which can significantly modulate the compound's physical, chemical, and biological properties.

Reactions at the Pyridine Nitrogen: The N7 nitrogen of the pyridine ring is basic and can be protonated or quaternized with alkyl halides. This modification can alter the electronic properties of the ring system and influence its reactivity in subsequent transformations.

Ring Opening and Rearrangement Reactions (if applicable to the core scaffold)

The 1H-pyrazolo[4,3-b]pyridine scaffold is generally a stable aromatic system. However, under certain harsh conditions or through specific synthetic routes involving reactive intermediates, rearrangements or ring-opening reactions could potentially occur. For instance, unusual rearrangements have been observed during the synthesis of some pyrazolopyridine derivatives. mdpi.comresearchgate.net While not a common mode of reactivity for the parent dibrominated compound, the possibility of such transformations should be considered, particularly when designing multi-step synthetic sequences.

Reactivity Profile of the Pyrazole Moiety

The pyrazole ring within the this compound system exhibits its own characteristic reactivity. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it is considered an electron-rich system.

Electrophilic Substitution: As mentioned earlier, the pyrazole ring is more susceptible to electrophilic attack than the pyridine ring. The position of substitution is directed by the existing substituents and the electronic nature of the fused ring system.

Basicity: Pyrazole is a weak base, and the pyridinic nitrogen atom is the more basic site in the fused system. globalresearchonline.net

Reactivity Profile of the Pyridine Moiety

The pyridine ring in this compound is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electronic characteristic governs its reactivity, rendering it generally less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The two bromine substituents at the C5 and C6 positions further influence the reactivity and regioselectivity of these transformations.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the fused pyrazole ring, makes the carbon atoms, particularly those ortho and para to the nitrogen (C5 and C7), susceptible to nucleophilic attack. However, in the case of this compound, the bromine atoms at C5 and C6 act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of these two positions can be influenced by steric and electronic factors. Generally, the C5 position is more activated towards nucleophilic attack due to its para-relationship with the pyridine nitrogen.

Detailed studies on the nucleophilic aromatic substitution of this compound are not extensively reported in publicly available literature, but analogies can be drawn from similar dihalogenated pyridine systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 and C6 positions. The regioselectivity of these reactions is a critical aspect, often dictated by the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond using an organoboron reagent, is a widely employed method for the arylation, heteroarylation, and vinylation of brominated pyridines. For this compound, selective mono- or di-substitution can potentially be achieved by carefully controlling the reaction stoichiometry and conditions. It is generally observed in dihalogenated pyridines that the bromine at the position para to the nitrogen (C5) is more reactive towards oxidative addition to the palladium(0) catalyst.

ReactantBoronic Acid/EsterCatalyst/LigandBaseSolventConditionsProduct(s)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O80 °C, 12 h5-Phenyl-6-bromo-1H-pyrazolo[4,3-b]pyridineN/A[Hypothetical Data]
This compound4-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO3Toluene100 °C, 8 h5-(4-Methoxyphenyl)-6-bromo-1H-pyrazolo[4,3-b]pyridineN/A[Hypothetical Data]

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted pyrazolopyridines. Similar to the Suzuki-Miyaura coupling, the regioselectivity between the C5 and C6 positions is a key consideration. The choice of phosphine (B1218219) ligand is crucial in modulating the reactivity and selectivity of the palladium catalyst.

ReactantAmineCatalyst/LigandBaseSolventConditionsProduct(s)Yield (%)Reference
This compoundMorpholinePd2(dba)3 / XPhosNaOtBuToluene110 °C, 16 h5-(Morpholin-4-yl)-6-bromo-1H-pyrazolo[4,3-b]pyridineN/A[Hypothetical Data]
This compoundAnilinePd(OAc)2 / BINAPCs2CO3Dioxane100 °C, 24 h5-(Phenylamino)-6-bromo-1H-pyrazolo[4,3-b]pyridineN/A[Hypothetical Data]

The Sonogashira coupling is a reliable method for the introduction of alkyne moieties onto the pyridine ring. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst. The resulting alkynyl-substituted pyrazolopyridines are valuable intermediates for further transformations.

ReactantAlkyneCatalyst/Co-catalystBaseSolventConditionsProduct(s)Yield (%)Reference
This compoundPhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHF60 °C, 6 h5-(Phenylethynyl)-6-bromo-1H-pyrazolo[4,3-b]pyridineN/A[Hypothetical Data]
This compoundTrimethylsilylacetylenePd(PPh3)4 / CuIDIPADMFrt, 12 h5-((Trimethylsilyl)ethynyl)-6-bromo-1H-pyrazolo[4,3-b]pyridineN/A[Hypothetical Data]

Disclaimer: The data presented in the tables is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not available in the surveyed literature. The reaction conditions and outcomes are based on general principles of pyridine chemistry and related heterocyclic systems.

Derivatization and Analog Synthesis from 5,6 Dibromo 1h Pyrazolo 4,3 B Pyridine

Preparation of Mono-Substituted Pyrazolo[4,3-b]pyridine Derivatives

The selective mono-functionalization of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a key step in creating a diverse range of derivatives. The differential reactivity of the bromine atoms at the C5 and C6 positions can be exploited to achieve regioselective substitution. While specific studies detailing the selective mono-substitution of this compound are not extensively documented in the reviewed literature, principles from analogous dihalogenated heterocyclic systems suggest that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be controlled to favor mono-arylation or mono-alkylation.

A notable example from the patent literature describes the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, indicating that mono-substitution at the 6-position is achievable. google.com This is accomplished through a reaction sequence starting from an intermediate that is then subjected to diazotization under acidic conditions. google.com This suggests that it is possible to selectively replace one of the bromine atoms while retaining the other for subsequent transformations.

The selective substitution is often influenced by factors such as the choice of catalyst, ligand, base, and reaction temperature. For instance, in related dihalopyridine systems, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can favor substitution at the less sterically hindered position.

Table 1: Examples of Mono-Substituted Pyrazolo[4,3-b]pyridine Derivatives

Compound Name Starting Material Reagents and Conditions Reference

Preparation of Di-Substituted Pyrazolo[4,3-b]pyridine Derivatives

The two bromine atoms on the this compound core can be replaced in a sequential or one-pot manner to introduce two different or identical functional groups, respectively. Palladium-catalyzed cross-coupling reactions are again the methods of choice for these transformations. By employing an excess of the coupling partner and appropriate reaction conditions, both bromine atoms can be substituted.

For instance, a two-fold Suzuki-Miyaura reaction with an arylboronic acid could lead to the corresponding 5,6-diaryl-1H-pyrazolo[4,3-b]pyridine. Similarly, Buchwald-Hartwig amination reactions could be employed to introduce two amino substituents. The synthesis of symmetrically di-substituted derivatives is generally more straightforward than that of unsymmetrical ones, which would require a sequential approach with careful control of reaction conditions to isolate the mono-substituted intermediate before introducing the second, different substituent.

While direct examples for the di-substitution of this compound are not explicitly detailed in the available literature, the general reactivity of di-brominated pyridines in palladium-catalyzed reactions supports the feasibility of these transformations.

Design and Synthesis of Compound Libraries

The pyrazolo[4,3-b]pyridine scaffold is recognized as a "medicinally privileged structure," meaning it is a versatile framework for the development of a wide range of biologically active compounds. biorxiv.org The di-bromo precursor is an excellent starting point for the creation of compound libraries for high-throughput screening.

The synthesis of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridine derivatives has been demonstrated, showcasing the adaptability of the core structure to various modifications. biorxiv.org Although this example pertains to a different isomer, the principle of using a functionalized core to generate a library of compounds is directly applicable. Starting with this compound, a library could be generated by performing a diverse set of palladium-catalyzed cross-coupling reactions in parallel, using a variety of boronic acids, amines, alcohols, and other coupling partners. This would result in a collection of compounds with diverse substituents at the C5 and C6 positions, which could then be screened for various biological activities.

Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the substituents on the pyrazolo[4,3-b]pyridine core and assessing the impact on activity, researchers can identify key structural features required for a desired biological effect.

For the pyrazolo[3,4-b]pyridine scaffold, SAR studies have revealed the importance of specific substitutions for various biological targets. For example, in a series of pyrazolo[3,4-b]pyridine derivatives evaluated as adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, it was found that an exposed pyrazole (B372694) N-H and para substitution on a diphenyl group were essential for potent activity. nih.gov

In another study on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, it was observed that introducing naphthalene (B1677914) moieties significantly enhanced the inhibitory activity compared to substituted phenyl rings. acs.org These examples, while on different isomers, highlight the general approach of systematic derivatization to probe the SAR. For derivatives of this compound, a systematic SAR study would involve the synthesis of analogs with varying electronic and steric properties at the C5 and C6 positions to understand their influence on the target interaction.

Table 2: Key SAR Findings for Pyrazolopyridine Derivatives

Scaffold Biological Target Key Structural Features for Activity Reference
Pyrazolo[3,4-b]pyridine AMPK Exposed pyrazole N-H, para-substituted diphenyl group nih.gov

Synthesis of Complex Architectures Incorporating the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine nucleus can be incorporated into more complex, fused heterocyclic systems. These larger, often polycyclic, structures can exhibit unique biological and photophysical properties. The synthesis of such complex architectures often involves multi-step reaction sequences where the pyrazolo[4,3-b]pyridine core is either pre-functionalized for subsequent ring-forming reactions or is formed as part of a tandem cyclization process.

For example, the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govacs.orgoxazoles has been achieved through an intramolecular nitrile oxide cycloaddition reaction starting from a functionalized pyrazole derivative. researchgate.net While not directly starting from the dibromo compound, this illustrates how the pyrazole moiety of the pyrazolopyridine system can be a part of a more complex fused ring system.

Furthermore, the synthesis of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related heterocycles has been reported, demonstrating the construction of fused systems onto the pyridine (B92270) portion of a related scaffold. researchgate.net Starting with this compound, one could envision sequential cross-coupling and cyclization reactions to build additional rings onto the core structure, leading to novel and complex molecular architectures.

Spectroscopic and Advanced Structural Characterization Studies of 5,6 Dibromo 1h Pyrazolo 4,3 B Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrazolo[4,3-b]pyridine derivatives. One-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) techniques are routinely used to assign the chemical shifts of all protons and carbons, providing unequivocal evidence of the molecular structure.

Detailed research findings from studies on related pyrazolopyridine scaffolds provide a basis for assigning the spectral features of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. For instance, the proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) and pyridine (B92270) rings. The NH proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift. researchgate.net The application of 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of proton and carbon signals, which is crucial for distinguishing between isomers and determining substitution patterns. core.ac.uknih.gov In HMBC experiments, long-range correlations between protons and carbons are particularly useful for confirming the connectivity of the fused ring system. nih.gov

Solid-state NMR could further provide information on the molecular structure and packing in the crystalline state, complementing data from X-ray diffraction.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Pyrazolo[4,3-b]pyridine Scaffold.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
NH (Position 1)~11.9-14.0 (broad singlet)-Correlates with C3, C7a
H3~8.7 (singlet)~152Correlates with C7a, C3a
H7~8.1 (singlet)-Correlates with C5, C7a
C3a-~126-133-
C5 (C-Br)-~143-
C6 (C-Br)-~139-
C7a-~126-133-

Note: Data are generalized from related structures. researchgate.netcore.ac.uknih.gov Actual values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS allows for the determination of the precise molecular formula, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov

The mass spectra of pyrazolo[4,3-b]pyridines are also studied to understand their fragmentation patterns under ionization. For halogenated derivatives, the isotopic pattern of the molecular ion peak is a key diagnostic feature. The presence of two bromine atoms in this compound would result in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, confirming the presence of two bromine atoms.

Fragmentation analysis of related brominated heterocyclic compounds suggests that the initial fragmentation is often initiated by the loss of a bromine radical (Br•) or hydrogen bromide (HBr). asianpubs.org Subsequent fragmentation pathways may involve the successive loss of small neutral molecules like hydrogen cyanide (HCN) from the heterocyclic core, which is characteristic of nitrogen-containing aromatic systems. asianpubs.orgresearchgate.net

Table 2: Expected HRMS Data and Fragmentation for this compound.
ParameterExpected Value / Observation
Molecular FormulaC₆H₃Br₂N₃
Calculated Exact Mass274.8748 (for ⁷⁹Br isotope)
Molecular Ion Peak Cluster (m/z)Characteristic pattern for two Br atoms (M, M+2, M+4)
Primary Fragmentation Ions[M-Br]⁺, [M-HBr]⁺
Secondary FragmentationSuccessive loss of HCN (m/z 27)

Note: Fragmentation patterns are predicted based on studies of related heterocyclic systems. asianpubs.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration of the pyrazole ring, typically in the range of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the fused aromatic ring system. nih.gov The presence of the carbon-bromine bonds would be confirmed by strong absorptions in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The pyridine ring breathing mode is a characteristic and often strong band in the Raman spectrum. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and assist in the complete assignment of the experimental IR and Raman bands. nih.gov

Table 3: Representative Vibrational Mode Assignments for a Dibromo-pyrazolo[4,3-b]pyridine Structure.
Frequency Range (cm⁻¹)AssignmentSpectroscopy Method
3100-3400N-H stretch (pyrazole)IR
3000-3100Aromatic C-H stretchIR, Raman
1450-1600Aromatic C=C and C=N stretchesIR, Raman
~990-1020Pyridine ring breathing modeRaman
500-600C-Br stretchIR, Raman

Note: Assignments are based on data for related pyrazolo-pyridines and brominated aromatics. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) are characteristic of the compound's conjugated π-system.

The UV-Vis spectrum of pyrazolo[4,3-b]pyridine derivatives typically displays multiple absorption bands corresponding to π→π* and n→π* transitions. The high-energy bands, usually found in the shorter wavelength UV region (e.g., < 280 nm), are assigned to π→π* transitions within the fused aromatic system. The lower-energy bands, appearing at longer wavelengths (e.g., > 300 nm), are often attributed to n→π* transitions involving the non-bonding electrons on the nitrogen atoms. The substitution pattern and solvent polarity can influence the position and intensity of these absorption maxima.

Table 4: Expected UV-Vis Absorption Data for this compound.
λmax Range (nm)AssignmentDescription
~260-280π→π* transitionAssociated with the pyrazole ring and overall aromatic system.
~310-320n→π* transitionInvolves non-bonding electrons on the pyridine nitrogen.

Note: Data are extrapolated from related halogenated pyrazolo[4,3-b]pyridine structures.

X-ray Crystallography for Solid-State Structure Determination

Crystal structure analyses of related compounds reveal that the molecules often pack in the crystal lattice through a network of intermolecular interactions. mdpi.comnih.gov For this compound, key interactions would likely include N-H···N hydrogen bonds, forming centrosymmetric dimers or extended chains. researchgate.net Additionally, π–π stacking interactions between the planar aromatic rings can play a significant role in stabilizing the crystal structure. nih.gov The bromine atoms may also participate in halogen bonding (Br···N or Br···Br interactions), further influencing the supramolecular architecture.

Table 5: Typical Crystallographic Parameters and Structural Features for Pyrazolo[4,3-b]pyridine Derivatives.
ParameterTypical Observation
Crystal SystemMonoclinic or Triclinic
Space GroupCentrosymmetric (e.g., P2₁/n, P-1)
Key Structural FeaturePlanar fused ring system
Primary Intermolecular InteractionsN-H···N hydrogen bonding, π–π stacking
Secondary InteractionsHalogen bonding involving bromine atoms

Note: Parameters are based on published crystal structures of closely related heterocyclic compounds. nih.govresearchgate.netmdpi.comnih.gov

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

Theoretical and Computational Investigations of 5,6 Dibromo 1h Pyrazolo 4,3 B Pyridine

Quantum Chemical Calculations (e.g., DFT Studies of Electronic Structure, Reactivity, Frontier Orbitals)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of heterocyclic compounds. While direct DFT studies on 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine are not extensively documented in the literature, analysis of closely related brominated fused heterocyclic systems, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) and 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, provides valuable analogous insights. nih.govresearchgate.netresearchgate.net

These studies typically involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to find the molecule's lowest energy conformation. researchgate.netresearchgate.netbohrium.com From this optimized structure, various electronic properties are calculated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) relates to its ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For instance, DFT calculations on a brominated imidazo[4,5-b]pyridine derivative yielded EHOMO and ELUMO values of -4.0238 eV and -2.3507 eV, respectively, resulting in an energy gap of 1.6731 eV. nih.gov Similar calculations for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine found a larger HOMO-LUMO gap of 4.343 eV, suggesting significant stability. researchgate.net These studies show that the HOMO is typically distributed over the π-system of the aromatic rings, while the LUMO is also centered on the heterocyclic core, with some electron density on the bromine atoms. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be derived. nih.gov These parameters help quantify and compare the reactivity of different compounds.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule's surface. They identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For the pyrazolo[4,3-b]pyridine scaffold, the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings are expected to be the most electron-rich regions, making them susceptible to electrophilic attack and key sites for hydrogen bonding interactions.

Table 1. Representative Frontier Orbital Energies and Reactivity Descriptors for Analogous Brominated Heterocyclic Compounds.
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridineDFT/B3LYP-4.0238-2.35071.6731 nih.gov
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineDFT/B3LYPNot ReportedNot Reported4.343 researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com This technique provides detailed information on conformational flexibility and the nature of intermolecular interactions, which are crucial for understanding how a molecule like this compound might behave in a biological environment, such as near a protein binding site. bohrium.com

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the atoms' movements over a specific period, often on the nanosecond to microsecond scale. bohrium.com

Conformational Analysis: For the relatively rigid pyrazolo[4,3-b]pyridine core, MD simulations can explore the rotational freedom of any substituents. While the dibromo core itself is planar, simulations can reveal minor fluctuations and vibrations. Studies on related 4-arylpyrazolo[3,4-b]pyridines have investigated the restricted rotation of the aryl substituent, identifying stable syn and anti conformations. acs.org Such analyses are critical for understanding how the molecule presents itself to a potential binding partner.

Intermolecular Interactions and Stability: When studying a ligand in complex with a protein, MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov Key metrics analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's or protein's backbone atoms from their initial position over time. A stable, low-fluctuation RMSD value suggests that the system has reached equilibrium and the ligand is stably bound. bohrium.com

Radius of Gyration (Rg): This metric indicates the compactness of the protein or complex. A stable Rg value suggests that the protein is not undergoing major unfolding or conformational changes upon ligand binding. bohrium.com

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds and other key interactions (like π-π stacking) between the ligand and protein residues throughout the simulation, confirming their importance for binding affinity. bohrium.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. mdpi.com For a molecule like this compound, computational studies can predict its reactivity in various transformations, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions at the bromine-substituted positions.

The study of reaction mechanisms often involves calculating the potential energy surface for a proposed reaction pathway. This is typically done using DFT methods. By locating the structures of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate.

For example, computational studies on the C3-selective cyanation of pyridines have been performed to understand regioselectivity. researchgate.net These studies involved a tandem process where a dihydropyridine (B1217469) intermediate is generated in situ. Theoretical calculations helped to elucidate that a combination of electronic and steric factors governs the reaction's outcome. researchgate.net Similarly, computational analysis of the Gould-Jacobs reaction to form the 1H-pyrazolo[3,4-b]pyridine scaffold can help predict which of two possible regioisomers will be the major product by comparing the electrophilicity of the different carbonyl groups involved. nih.gov

For this compound, computational studies could be used to:

Predict Regioselectivity: Determine whether the C5 or C6 position is more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions.

Elucidate Reaction Pathways: Map the step-by-step mechanism for reactions such as amination, etherification, or Suzuki coupling, identifying all intermediates and transition states.

Analyze Catalyst Effects: Model the role of a metal catalyst (e.g., Palladium) in cross-coupling reactions to understand how it facilitates the reaction and influences the energy barriers.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. nih.govacs.org DFT methods can accurately calculate parameters related to Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible spectroscopy.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts are then correlated with experimental values. For newly synthesized pyrazolopyridine derivatives, this comparison is a crucial step in confirming that the correct structure has been obtained. nih.gov For example, a study on a novel 3,3′-bipyrazolo[3,4-b]pyridine structure used DFT calculations at the B3LYP/6-311G(d,p) level to analyze its NMR spectra, which showed a solid correlation between the experimental and theoretical results. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These theoretical frequencies correspond to the peaks observed in an experimental IR spectrum. nih.gov To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for approximations in the computational method and anharmonicity. nih.gov This allows for the confident assignment of complex vibrational modes in the experimental spectrum. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. bohrium.com This allows for the prediction of the absorption wavelengths (λmax) that are observed in a UV-Vis spectrum. The calculations also provide information about the nature of the electronic transitions (e.g., π→π* or n→π*), offering deeper insight into the molecule's electronic structure. acs.org

Table 2. Application of Computational Methods in Predicting Spectroscopic Parameters for Pyrazolopyridines.
Spectroscopic TechniqueComputational MethodPredicted ParametersPurposeReference
NMR (1H, 13C)DFT (GIAO)Chemical Shifts (δ)Structural Elucidation and Confirmation nih.gov
Infrared (IR)DFTVibrational Frequencies (cm-1)Assignment of Vibrational Modes nih.gov
UV-VisibleTD-DFTAbsorption Wavelength (λmax), Oscillator StrengthAnalysis of Electronic Transitions acs.org

Ligand-Protein Docking and Molecular Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design. The pyrazolopyridine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. nih.govrsc.org Therefore, molecular modeling studies are essential for exploring the potential of this compound and its derivatives as inhibitors of various protein targets.

The process involves placing the ligand into the binding site of a protein in various conformations and orientations and then using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. tubitak.gov.tr A lower docking score generally indicates a more favorable binding interaction.

Target Identification and Binding Mode Analysis: Docking studies on pyrazolopyridine derivatives have identified them as potent inhibitors of several kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 2 (CDK2). nih.govrsc.orgrsc.orgnih.govnih.gov These studies reveal common binding patterns:

Hinge Binding: The pyrazolo[3,4-b]pyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with backbone atoms in the hinge region of the kinase active site. The nitrogen atoms of the pyrazole and pyridine rings are key hydrogen bond acceptors. nih.gov

Hydrophobic Interactions: Substituents on the pyrazolopyridine core engage in hydrophobic interactions with nonpolar residues within the ATP-binding pocket.

Halogen Bonding: The bromine atoms at the C5 and C6 positions of this compound could potentially form halogen bonds with electron-donating atoms (like oxygen) in the protein active site, further enhancing binding affinity.

For instance, in a study designing pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, docking simulations showed that the pyrazole moiety formed two hydrogen bonds with the hinge residues Glu590 and Met592, a mode similar to that of known inhibitors. nih.gov Another study on TBK1 inhibitors used docking to guide the design of new derivatives, successfully identifying compounds with picomolar potency. tandfonline.com These examples highlight how molecular modeling can rationally guide the synthesis and optimization of potent and selective inhibitors based on the pyrazolo[4,3-b]pyridine scaffold.

Table 3. Examples of Protein Targets for Pyrazolopyridine Scaffolds in Molecular Docking Studies.
Protein Target ClassSpecific ExampleKey Interactions ObservedReference
KinasesTropomyosin receptor kinase (TRK)Hydrogen bonds with hinge region (Glu, Met) nih.govrsc.org
KinasesTANK-binding kinase 1 (TBK1)Hydrogen bonds with hinge region nih.govnih.govtandfonline.com
KinasesCyclin-dependent kinase 2 (CDK2)Hydrogen bonding with Leu83 rsc.org
Viral ProteinsHSV-1 gD-nectin-1 complexBinding at protein-protein interface mdpi.com

Biological and Pharmacological Relevance of the Pyrazolo 4,3 B Pyridine Scaffold and Its Derivatives

Target Identification and Validation Studies (e.g., Kinases, Receptors)

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been identified as potent modulators of various kinases and receptors, which are pivotal in numerous disease pathologies.

Kinase Targets:

Kinases are a major class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer and inflammatory diseases. The pyrazolo[4,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of inhibitors for several kinases:

Anaplastic Lymphoma Kinase (ALK): Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of wild-type ALK and its clinically relevant L1196M mutant, which confers resistance to some existing therapies. nih.govsemanticscholar.org One such derivative, compound 10g , demonstrated exceptional enzymatic activity with an IC50 value of less than 0.5 nM against both ALK-wt and ALK-L1196M. nih.govsemanticscholar.org

ROS1: This receptor tyrosine kinase shares structural similarities with ALK, and consequently, some ALK inhibitors also show potent activity against ROS1. Compound 10g was also found to be an extremely potent inhibitor of ROS1, with an IC50 value of less than 0.5 nM. nih.govsemanticscholar.org

TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and has emerged as a therapeutic target in autoimmune diseases and cancer. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with compound 15y exhibiting an outstanding IC50 value of 0.2 nM. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibitors are valuable in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been developed as selective inhibitors of CDK1 and CDK2. nih.gov For instance, compound 27 (BMS-265246) showed potent inhibition of CDK1/cycB and CDK2/cycE with IC50 values of 6 nM and 9 nM, respectively. nih.gov

Glycogen Synthase Kinase-3α (GSK-3α): This kinase is implicated in various diseases, including neurodegenerative disorders and cancer. 1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of human GSK-3α, with compound 24 showing an IC50 of 0.8 ± 0.4 nM. nih.gov

Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases are targets in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors, with compound C03 showing an IC50 value of 56 nM against TRKA. rsc.orgrsc.org

Receptor Targets:

A1-Adenosine Receptor (A1AR): The pyrazolo[3,4-b]pyridine scaffold has been explored for its interaction with G-protein coupled receptors, such as the A1-adenosine receptor, which is involved in various physiological processes in the central nervous system and cardiovascular system. nih.gov

Molecular Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Modulation)

The biological effects of pyrazolo[4,3-b]pyridine derivatives are rooted in their specific molecular mechanisms of action.

Enzyme Inhibition: The predominant mechanism of action for many pyrazolo[4,3-b]pyridine derivatives is the direct inhibition of enzyme activity, particularly kinases. nih.govnih.govnih.gov This is typically achieved by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways crucial for cell proliferation, survival, and inflammation. semanticscholar.orgnih.gov For example, molecular docking studies of a potent ALK inhibitor revealed hydrogen bonding interactions with key residues within the kinase domain. nih.govsemanticscholar.org

Receptor Modulation: Certain derivatives can act as modulators of receptor function. For instance, their interaction with the A1-adenosine receptor suggests a potential to modulate neuronal activity. nih.gov

Inhibition of Microtubule Polymerization: Some pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to exert their anticancer effects by inhibiting microtubule polymerization. rsc.org These compounds bind to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org

Disruption of Protein-Protein Interactions (PPIs): A novel mechanism for pyrazolo[4,3-c]pyridine derivatives has been identified in the disruption of the PEX14–PEX5 protein-protein interaction, which is crucial for protein import into glycosomes in trypanosomes. acs.org This disruption leads to the death of the parasite, highlighting a potential therapeutic strategy for trypanosomal diseases. acs.org

Enzyme Inhibition and Receptor Binding Assays (In Vitro)

In vitro assays are fundamental for quantifying the potency and selectivity of pyrazolo[4,3-b]pyridine derivatives against their molecular targets.

CompoundTargetIC50 (nM)Assay Type
10gALK-wt&lt;0.5Enzymatic Assay
10gALK-L1196M&lt;0.5Enzymatic Assay
10gROS1&lt;0.5Enzymatic Assay
15yTBK10.2Enzymatic Assay
24hGSK-3α0.8 ± 0.4Enzymatic Assay
27 (BMS-265246)CDK1/cycB6Enzymatic Assay
27 (BMS-265246)CDK2/cycE9Enzymatic Assay
C03TRKA56Enzymatic Assay
D38PD-1/PD-L1 Interaction9.6HTRF Assay

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazolo[4,3-b]pyridine derivatives.

For ALK Inhibition: SAR studies on pyrazolo[3,4-b]pyridines have provided valuable insights for designing potent inhibitors against the crizotinib-resistant ALK-L1196M mutant. nih.gov These studies have highlighted the importance of specific substituents on the pyrazolopyridine core for achieving high potency and selectivity. nih.gov

For TBK1 Inhibition: Extensive SAR studies on 1H-pyrazolo[3,4-b]pyridine derivatives led to the identification of compound 15y as a highly potent TBK1 inhibitor. nih.gov The studies explored the impact of various substituents at different positions of the scaffold, revealing that specific side chains are crucial for potent inhibitory activity. nih.gov

For AMPK Activation: In the development of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators based on the pyrazolo[3,4-b]pyridine scaffold, SAR analysis demonstrated that an exposed pyrazole (B372694) N-H and a para-substitution on a diphenyl group were essential for potent activation. nih.gov

For Carbonic Anhydrase Inhibition: For pyrazolo[4,3-c]pyridine sulfonamides, SAR studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide (B165840) moiety significantly influences the inhibitory activity against different carbonic anhydrase isoforms. mdpi.com

For Anticancer Activity: In a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, the nature and position of substituents on the 4-aryl ring were found to be critical for their anticancer activity against various cancer cell lines. nih.gov

In Vitro Pharmacological Profiling (e.g., Cellular Assays, Biochemical Assays)

The biological activity of pyrazolo[4,3-b]pyridine derivatives is further characterized through a variety of in vitro pharmacological assays.

Cellular Proliferation Assays: Many pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines. rsc.orgnih.govcornell.edu For example, compound I2 , a pyrazolo[3,4-b]pyridin-6-one derivative, exhibited potent cytotoxicity against several tumor cell lines, including MDA-MB-231, HeLa, and HepG2, with IC50 values in the low micromolar range. rsc.org Compound C03 , a TRK inhibitor, inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. rsc.orgrsc.org

Biochemical Assays: As detailed in section 7.3, biochemical assays are employed to determine the direct inhibitory effect of these compounds on their target enzymes. These assays, such as FRET-based Z'-LYTE assays, are crucial for quantifying the potency (IC50 values) of kinase inhibitors. researchgate.net

Cell Cycle Analysis: Flow cytometry analysis has been used to show that some anticancer pyrazolo[3,4-b]pyridine derivatives induce cell cycle arrest, often in the G2/M phase, which is consistent with their mechanism of action as microtubule polymerization inhibitors. rsc.org

Apoptosis Assays: The induction of apoptosis (programmed cell death) is a common outcome of the action of many anticancer pyrazolo[4,3-b]pyridine derivatives. This has been confirmed through various assays, including DNA laddering and caspase activity assays. rsc.orgmdpi.com

Antimicrobial and Antiquorum-Sensing Activity: Novel pyrazolo[3,4-b]pyridine analogs have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. cornell.edu Some compounds also exhibited antiquorum-sensing activity, which is the ability to interfere with bacterial cell-to-cell communication. cornell.edu

Interactions with Biomolecules (e.g., DNA, Proteins)

Beyond enzyme inhibition and receptor modulation, pyrazolo[4,3-b]pyridine derivatives have been shown to interact with other important biomolecules.

DNA Interaction: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as DNA-binding agents. cornell.eduresearchgate.net Molecular modeling studies suggest that these compounds can bind to DNA through intercalation, a mechanism shared by some established anticancer drugs. cornell.edu This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic effects.

Protein Binding:

Tubulin: As mentioned earlier, pyrazolo[3,4-b]pyridin-6-one derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics. rsc.org Molecular docking and molecular dynamics simulations have provided insights into the specific binding interactions between these compounds and tubulin. rsc.org

PEX14: Pyrazolo[4,3-c]pyridine derivatives have been shown to bind to the peroxin PEX14, disrupting its interaction with PEX5. acs.org Docking studies have indicated that the pyrazolopyridine scaffold can form favorable π–π stacking interactions with phenylalanine residues in the binding site of PEX14. acs.org

PD-L1: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint. nih.gov Molecular docking studies have been used to analyze the binding mode of the most potent inhibitor, D38 , with the PD-L1 dimer. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

While specific, documented methods for the direct synthesis of 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine are not extensively detailed in current literature, its synthesis can be conceptualized based on established strategies for the broader pyrazolo[4,3-b]pyridine family. The primary approaches involve the annulation (ring-forming) of a pyrazole (B372694) ring onto a pre-functionalized pyridine (B92270) core or, conversely, the construction of a pyridine ring onto a pyrazole precursor. nih.gov

A promising strategy for this specific compound would involve starting with a suitably substituted pyridine. For instance, a synthetic route could begin with a 2,3-diamino-4,5-dibromopyridine intermediate. Cyclization of this diamine with nitrous acid or a similar reagent could yield the target pyrazolo[4,3-b]pyridine core. Another viable approach involves the cyclization of a hydrazine (B178648) derivative with a functionalized pyridine. For example, a reaction could be designed starting from a 2-halo-3-formyl-4,5-dibromopyridine, which upon reaction with hydrazine, would undergo condensation and cyclization to form the desired bicyclic system.

More recent and efficient protocols for the synthesis of the pyrazolo[4,3-b]pyridine scaffold utilize multi-step, one-pot reactions starting from readily available materials like 2-chloro-3-nitropyridines. nih.gov Adapting this methodology would require a 4,5-dibromo-2-chloro-3-nitropyridine starting material. This precursor could undergo a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction to construct the pyrazole ring, offering a streamlined path to the target molecule. nih.gov

Potential Applications in Materials Science

Currently, there are no specific reported applications of this compound in the field of materials science. However, the parent pyrazolo[4,3-b]pyridine scaffold has been investigated for its potential in organic electronics. Research on related derivatives has shown that these compounds can form thin films with semiconducting properties. researchgate.net For instance, certain pyrazolo[4,3-b]pyridine derivatives have been used to fabricate diode devices, which exhibited rectification behavior and photovoltaic properties under illumination. researchgate.net

The presence of two bromine atoms on the this compound core provides synthetic handles to introduce functionalities that could tune its electronic and photophysical properties. Through cross-coupling reactions, chromophoric or electron-donating/withdrawing groups could be appended to the scaffold, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. This remains a largely unexplored but promising area for future research.

Advanced Derivatization Strategies for Enhanced Selectivity

The twin bromine atoms at the C5 and C6 positions of this compound make it an excellent substrate for advanced derivatization, primarily through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in medicinal chemistry and materials science for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

Key derivatization strategies would include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of various aryl or heteroaryl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can extend conjugation or serve as handles for further transformations like click chemistry. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities that are crucial for modulating biological activity.

Stille Coupling: Reaction with organostannanes to form C-C bonds, often used for creating complex molecular architectures.

A significant challenge and opportunity in derivatizing this molecule is achieving regioselectivity. The electronic environments of the C5 and C6 positions are different, which could allow for the selective reaction of one bromine atom over the other by carefully choosing catalysts, ligands, and reaction conditions. whiterose.ac.uk For example, studies on other dihalopyridines have shown that the reactivity of halogen sites can be controlled, enabling sequential, one-pot couplings with different nucleophiles to build highly complex and diverse molecular libraries from a single dibromo precursor. researchgate.netresearchgate.net

Potential Derivatization Reactions for this compound
Reaction NameNucleophileBond FormedPotential Application
Suzuki-MiyauraAr-B(OH)₂C-C (Aryl)Modifying electronic properties, core extension
SonogashiraR-C≡CHC-C (Alkynyl)Extending conjugation, linker for bioconjugation
Buchwald-HartwigR₂NHC-NIntroducing hydrogen bond donors/acceptors for biological targets
HeckAlkeneC-C (Alkenyl)Synthesis of stilbene-like structures
StilleR-Sn(R')₃C-CBuilding complex scaffolds

Deeper Understanding of Structure-Function Relationships via Integrated Experimental and Computational Approaches

While direct experimental studies on the structure-function relationships of this compound are lacking, insights can be drawn from extensive research on the broader pyrazolopyridine class and the known effects of halogen substitution. nih.govacs.org The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. nih.gov Its planar nature allows it to participate in π-π stacking interactions within protein active sites, while the nitrogen atoms can act as crucial hydrogen bond acceptors or donors. acs.org

The two bromine atoms at the C5 and C6 positions are expected to significantly influence the molecule's properties:

Electronic Effects: Bromine is an electron-withdrawing atom, which would decrease the electron density of the pyridine ring system, potentially affecting its pKa and interaction with biological targets.

Lipophilicity: The halogens increase the molecule's lipophilicity, which can enhance membrane permeability and oral absorption, but may also impact solubility and metabolism.

Steric Profile: The bulky bromine atoms can dictate the preferred conformation of the molecule and create specific steric interactions within a binding pocket.

Halogen Bonding: Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein backbone or side chain. This is an increasingly recognized interaction that can enhance binding affinity and selectivity.

An integrated approach combining synthesis, biological testing, and computational modeling would be essential to fully elucidate these relationships. By synthesizing a series of analogs where the bromine atoms are systematically replaced and evaluating their biological activity, a clear structure-activity relationship (SAR) can be established. nih.gov

Computational Design and Discovery of New Analogs

Computational chemistry provides powerful tools for the rational design of new analogs based on the this compound scaffold. nih.govresearchgate.net These in silico methods can predict the properties of hypothetical molecules before they are synthesized, saving significant time and resources.

A typical computational workflow for discovering new analogs would involve:

Scaffold-Based Virtual Screening: Using the 3D structure of the dibromo core as a query to search large chemical databases (such as ZINC) for commercially available or synthetically accessible molecules with similar shapes and chemical features. researchgate.net

Pharmacophore Modeling: If a biological target is known, a pharmacophore model can be built based on the key interactions (e.g., hydrogen bonds, hydrophobic regions, aromatic stacking) required for activity. This model can then be used to screen for novel compounds that fit these criteria. nih.gov

Structure-Based Drug Design: If a crystal structure of the target protein is available, molecular docking can be used to predict how virtual analogs of this compound would bind. This allows for the rational design of substituents at the C5 and C6 positions to maximize favorable interactions and improve binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations: Once promising candidates are identified through docking, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and accurate picture of the binding event. nih.gov

These computational approaches enable the exploration of vast chemical space, guiding synthetic efforts toward compounds with the highest probability of success as new therapeutic agents or functional materials.

Q & A

Q. Basic

  • Kinase inhibition : Test against c-Met or FGFR kinases (IC50_{50} determination via ADP-Glo™ assays).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7).
    Include positive controls (e.g., cabozantinib for c-Met) and validate with dose-response curves .

How to design structure-activity relationship (SAR) studies for brominated pyrazolopyridines?

Q. Advanced

  • Analog synthesis : Vary substituents (e.g., replace Br with Cl, CF3_3, or methyl groups).
  • Molecular docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets.
  • Hammett analysis : Correlate electronic effects of substituents with activity trends .

How to confirm the absence of regioisomeric impurities?

Q. Basic

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns all protons/carbons.
  • LC-MS : Detects impurities at <0.1% levels; optimize HPLC conditions (C18 column, methanol/water gradient).
    Cross-validate with literature spectral data .

What strategies mitigate toxicity in in vivo models for brominated heterocycles?

Q. Advanced

  • Metabolite profiling : Use LC-MS/MS to identify toxicophores (e.g., debrominated metabolites).
  • Prodrug design : Mask reactive sites with enzymatically cleavable groups (e.g., esterases).
  • PK/PD modeling : Adjust dosing intervals based on half-life and tissue distribution studies .

What are common degradation products under physiological conditions?

Basic
Hydrolysis of the pyrazole ring or debromination may occur. Accelerated stability studies (pH 7.4, 37°C) with LC-MS monitoring identify degradants. Lyophilization or storage at -20°C minimizes degradation .

How to resolve contradictions in reported IC50_{50}50​ values across studies?

Q. Advanced

  • Standardization : Use consistent ATP concentrations (e.g., 10 μM) and enzyme batches.
  • Orthogonal assays : Compare enzymatic inhibition (ADP-Glo™) with biophysical methods (surface plasmon resonance).
  • Meta-analysis : Statistically aggregate data from multiple studies to identify outliers .

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